6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline
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Description
Scientific Research Applications
Catalytic Synthesis
One significant application of quinoline derivatives, including 6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline, is in catalytic synthesis. Research demonstrates the use of chiral cationic ruthenium complexes in the asymmetric hydrogenation of quinolines, efficiently transforming them into biologically active tetrahydroquinolines (Wang et al., 2011).
Optical and Fluorescent Properties
Quinoline derivatives, including those with sulfone and fluorine groups, have been studied for their optical properties. Spectroscopic studies have explored their potential in fluorescence-based technologies and as fluorophores for biomedical applications (Park et al., 2015). Additionally, their interactions with proteins have been investigated, indicating potential applications in cell imaging (Majumdar et al., 2014).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of quinoline, focusing on those with fluorine and sulfone moieties, has been a key area of research. These derivatives have shown potential as antibacterial agents and in the study of biological systems (Ghorab et al., 2011). The creation of novel fluorine-bearing quinoline derivatives with potential amylolytic activity has also been reported (Makki et al., 2012).
Pharmacological Applications
While avoiding details on drug use and side effects, it is notable that such quinoline derivatives are often studied for their pharmacological applications. For instance, their potential use in imaging of monoamine oxidase-B, which has implications in neurological research, has been explored (Harada et al., 2022).
Properties
IUPAC Name |
[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3S/c1-14-8-10-26(11-9-14)22(27)19-13-25-20-7-4-16(24)12-18(20)21(19)30(28,29)17-5-2-15(23)3-6-17/h2-7,12-14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVVEJLTWNCGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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